Methyl (3S)-2-(benzylamino)-3-hydroxy-2-(hydroxymethyl)-4-methylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3S)-2-(benzylamino)-3-hydroxy-2-(hydroxymethyl)-4-methylpentanoate is a complex organic compound with a unique structure that includes a benzylamino group, a hydroxyl group, and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3S)-2-(benzylamino)-3-hydroxy-2-(hydroxymethyl)-4-methylpentanoate typically involves multiple steps, starting from simpler organic molecules. One common method involves the protection of functional groups, followed by selective reactions to introduce the benzylamino and hydroxyl groups. The final step often includes esterification to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer more efficient, versatile, and sustainable processes compared to traditional batch methods . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-2-(benzylamino)-3-hydroxy-2-(hydroxymethyl)-4-methylpentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the ester group can produce the corresponding alcohol.
Scientific Research Applications
Methyl (3S)-2-(benzylamino)-3-hydroxy-2-(hydroxymethyl)-4-methylpentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl (3S)-2-(benzylamino)-3-hydroxy-2-(hydroxymethyl)-4-methylpentanoate exerts its effects involves interactions with specific molecular targets. The benzylamino group can interact with enzymes or receptors, while the hydroxyl and ester groups may participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-4-hydroxybenzoate: Similar in having both amino and hydroxyl groups.
Tert-butyl esters: Share the ester functional group but differ in the overall structure and reactivity.
Properties
CAS No. |
145451-91-8 |
---|---|
Molecular Formula |
C15H23NO4 |
Molecular Weight |
281.35 g/mol |
IUPAC Name |
methyl (2R,3S)-2-(benzylamino)-3-hydroxy-2-(hydroxymethyl)-4-methylpentanoate |
InChI |
InChI=1S/C15H23NO4/c1-11(2)13(18)15(10-17,14(19)20-3)16-9-12-7-5-4-6-8-12/h4-8,11,13,16-18H,9-10H2,1-3H3/t13-,15+/m0/s1 |
InChI Key |
YVDOZNHDZMCBLR-DZGCQCFKSA-N |
SMILES |
CC(C)C(C(CO)(C(=O)OC)NCC1=CC=CC=C1)O |
Isomeric SMILES |
CC(C)[C@@H]([C@](CO)(C(=O)OC)NCC1=CC=CC=C1)O |
Canonical SMILES |
CC(C)C(C(CO)(C(=O)OC)NCC1=CC=CC=C1)O |
Synonyms |
(3S)-3-Hydroxy-2-(hydroxymethyl)-N-(phenylmethyl)-D-leucine Methyl Ester; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.